3-(4-Methoxyphenyl)-3-phenylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

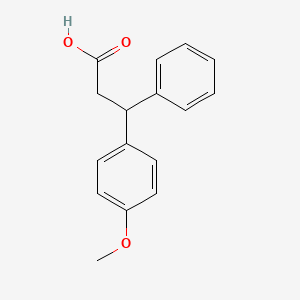

3-(4-Methoxyphenyl)-3-phenylpropanoic acid is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Aldol Condensation: : One common method to synthesize 3-(4-Methoxyphenyl)-3-phenylpropanoic acid involves an aldol condensation reaction. This process typically starts with the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The resulting product is then subjected to acidic hydrolysis to yield the desired compound.

-

Grignard Reaction: : Another synthetic route involves the Grignard reaction. Here, 4-methoxybenzyl chloride reacts with phenylmagnesium bromide to form an intermediate, which is then treated with carbon dioxide and subsequently hydrolyzed to produce this compound.

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the above methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced purification techniques are typically used to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : 3-(4-Methoxyphenyl)-3-phenylpropanoic acid can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carboxyl group under strong oxidative conditions.

-

Reduction: : The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used. For instance, catalytic hydrogenation can reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products

Oxidation: 4-Methoxybenzoic acid, phenylacetic acid.

Reduction: 3-(4-Methoxyphenyl)-3-phenylpropanol.

Substitution: 4-Bromo-3-(4-methoxyphenyl)-3-phenylpropanoic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory Properties

Research has indicated that derivatives of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid exhibit anti-inflammatory activity. A study demonstrated that certain arylpropionic acid derivatives showed promising results in reducing inflammation in vitro, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .

Acaricidal Activity

In a series of experiments, 3-aryl propionic esters, including those related to this compound, were evaluated for acaricidal activity against Psoroptes cuniculi, a mange mite. The results indicated that several compounds displayed high mortality rates at low concentrations, making them candidates for agricultural pest control .

Biochemical Applications

Biocatalysis

The compound has been explored for its potential use in biocatalysis. UbiD-like enzymes can catalyze (de)carboxylation reactions involving this compound, which may facilitate the synthesis of various biochemical products . This application is particularly relevant in the development of sustainable chemical processes.

Agricultural Science

Pesticide Development

The acaricidal properties of this compound derivatives have led to their consideration as active ingredients in pesticide formulations. Their effectiveness against agricultural pests suggests they could provide an environmentally friendly alternative to conventional pesticides .

Synthesis and Chemical Reactions

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of other chemical entities. For instance, it can be converted into various derivatives through reactions with thionyl chloride or phosphorus pentachloride, which can further be utilized in organic synthesis .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 3-(4-Methoxyphenyl)-3-phenylpropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity for these targets, influencing various molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Phenylpropanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

4-Methoxybenzoic acid: Contains a methoxy group but lacks the propanoic acid moiety, leading to different applications and reactivity.

3-(4-Hydroxyphenyl)-3-phenylpropanoic acid:

Uniqueness

3-(4-Methoxyphenyl)-3-phenylpropanoic acid is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties. These functional groups enhance its versatility in chemical reactions and broaden its range of applications in various fields.

Biologische Aktivität

3-(4-Methoxyphenyl)-3-phenylpropanoic acid, also known as a phenylpropanoid compound, has garnered attention in scientific research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group attached to a phenyl ring, which is critical for its biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of phenylpropanoic acids, including this compound, exhibit antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism involves the disruption of bacterial cell wall synthesis.

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. A detailed investigation into its anti-inflammatory properties revealed that it inhibits the production of pro-inflammatory cytokines in vitro, suggesting its role in managing inflammatory diseases .

3. Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress . This activity is crucial for preventing chronic diseases associated with oxidative damage.

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways.

- Receptor Modulation : It has been shown to interact with receptors such as GPR41 and GPR43, which are implicated in metabolic regulation and inflammation control .

Case Study: Antidiabetic Potential

A study investigated the effects of this compound on glucose metabolism in diabetic animal models. Results indicated a significant reduction in blood glucose levels following administration, suggesting potential use as an antidiabetic agent. The underlying mechanism involved enhanced insulin sensitivity and modulation of gut microbiota .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-19-14-9-7-13(8-10-14)15(11-16(17)18)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXXQSFDCHDCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.